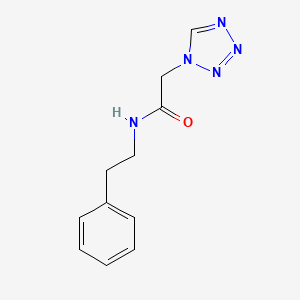

N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c17-11(8-16-9-13-14-15-16)12-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGVALZUZKIQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two key fragments: (i) the N-phenethyl acetamide backbone and (ii) the 1H-tetrazol-1-yl substituent. The synthesis hinges on forming the tetrazole ring via cycloaddition while maintaining the integrity of the acetamide group. Two primary routes are explored:

- Direct [2+3] Cycloaddition using nitriles and azides.

- Isocyanide-Azide Cycloaddition (Oliveri-Mandala reaction) employing isocyanoacetamides.

The latter method proved superior for synthesizing 1-substituted tetrazoles, avoiding regioisomeric mixtures common in nitrile-based approaches.

Optimized Preparation Methods

Synthesis of N-Phenethyl Isocyanoacetamide (Precursor)

The precursor is synthesized via a nucleophilic substitution reaction between phenethylamine and methyl isocyanoacetate:

Procedure B (Isocyanoacetamide Formation):

- Combine phenethylamine (10 mmol) and methyl isocyanoacetate (10 mmol).

- Stir at room temperature for 12 hours.

- Precipitate the product by adding cold diethyl ether.

- Filter and dry under vacuum to obtain N-phenethyl isocyanoacetamide (85% yield).

Key Data:

- Yield: 85–90% across substrates.

- Purity: >95% (confirmed by $$ ^1H $$ NMR).

Tetrazole Ring Formation via Cycloaddition

The critical step involves reacting N-phenethyl isocyanoacetamide with trimethylsilyl azide (TMSN$$_3$$) under optimized conditions:

Procedure C (1-Substituted Tetrazole Synthesis):

- Dissolve N-phenethyl isocyanoacetamide (1.0 mmol) in MeOH:H$$_2$$O (3:1, 1 M).

- Add TMSN$$_3$$ (1.2 mmol) and stir at 25°C for 20 hours.

- Filter the precipitated product or extract with dichloromethane.

- Dry under reduced pressure to isolate N-phenethyl-2-(1H-tetrazol-1-yl)acetamide.

Optimization Table:

| Azide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaN$$_3$$ | MeOH | 25 | 20 | 11 |

| TMSN$$_3$$ | CH$$2$$Cl$$2$$ | 25 | 20 | 27 |

| TMSN$$_3$$ | MeOH:H$$_2$$O | 25 | 20 | 97 |

The combination of TMSN$$_3$$ and a methanol-water solvent system proved optimal, achieving near-quantitative yields while minimizing side reactions.

Substrate Scope and Functional Group Tolerance

The method exhibits broad applicability for N-alkyl and N-aryl isocyanoacetamides:

| Entry | Substrate | Yield (%) |

|---|---|---|

| 1 | N-Phenethyl (3a) | 97 |

| 2 | N-Benzyl (3b) | 95 |

| 3 | N-(4-Fluorophenethyl) (3e) | 98 |

| 4 | N-Allyl (3s) | 69 |

Electron-donating groups (e.g., 4-methoxy) enhance yields, while sterically hindered substrates (e.g., N,N-disubstituted) show reduced reactivity.

Characterization and Analytical Data

Spectroscopic Properties

N-Phenethyl-2-(1H-Tetrazol-1-yl)Acetamide (4a):

- Melting Point: 166–168°C.

- $$ ^1H $$ NMR (500 MHz, DMSO-d$$_6$$): δ 8.83 (t, J = 5.9 Hz, 1H), 7.40–7.19 (m, 5H), 4.32 (d, J = 5.9 Hz, 2H), 3.96 (s, 2H).

- $$ ^{13}C $$ NMR (126 MHz, DMSO-d$$6$$): δ 166.1 (C=O), 151.2 (tetrazole-C), 138.9 (Ar-C), 128.3–126.9 (Ar-CH), 42.5 (CH$$2$$), 30.5 (CH$$_2$$).

- MS (ESI): m/z 218.09 [M+H]$$^+$$ (calc. 217.10).

Comparative Analysis with 5-Substituted Isomers

Synthetic routes to 5-substituted analogs (e.g., N-phenethyl-2-(1H-tetrazol-5-yl)acetamide) yield regioisomeric products but require harsher conditions (90°C, 20 hours) and show lower efficiency (74% yield).

Advantages of the Optimized Protocol

- Mild Conditions: Room-temperature reaction avoids thermal decomposition.

- High Atom Economy: TMSN$$_3$$ acts as both azide source and catalyst.

- Scalability: Demonstrated at 8 mmol scale without yield reduction.

- Simplified Work-Up: Products precipitate directly from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenethyl or acetamide moieties are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen atoms.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

The compound (3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid; hydrochloride is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in pharmacology and medicinal chemistry.

Structure and Composition

The compound has a molecular formula of and a molecular weight of approximately 232.69 g/mol. The structural characteristics include a pyrrolo-oxazine framework, which is significant for its biological activity.

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets.

Case Study: Antitumor Activity

Recent studies have explored the antitumor properties of compounds with similar structures. For instance, derivatives of pyrrolo[2,1-c][1,4]oxazine have shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that these compounds may induce apoptosis in specific cancer cell lines by modulating apoptotic pathways.

Neuropharmacology

Research into neuropharmacological applications has also been promising. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Case Study: Neuroprotective Effects

A study published in Neuroscience Letters highlighted the neuroprotective effects of oxazine derivatives on neuronal cells subjected to oxidative stress. The findings suggest that these compounds can reduce cell death and improve survival rates under stress conditions.

Synthesis and Modification

The synthesis of this compound involves multi-step chemical reactions that allow for modifications to enhance its biological activity. Researchers are exploring various synthetic pathways to create analogs with improved efficacy and reduced side effects.

Table 2: Synthetic Pathways

| Synthetic Method | Description |

|---|---|

| Multicomponent Reactions | Utilizes multiple reactants to form the oxazine core efficiently. |

| Functional Group Modification | Allows for the introduction of various functional groups to enhance activity. |

Mechanism of Action

The mechanism of action of N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

(a) N-Substituted Tetrazolyl Acetamides

- N-Phenpropyl-2-(1H-tetrazol-5-yl)acetamide (2c) and N-Phenbutyl-2-(1H-tetrazol-5-yl)acetamide (2d) : These derivatives differ in the alkyl chain length (C3 vs. C4) attached to the acetamide nitrogen. Increasing chain length correlates with improved synthetic yields (79% for 2c vs. 86% for 2d), likely due to enhanced steric stabilization during cyclization .

- N-(3,4-Dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acetamide (2j) : The electron-rich aryl substituent enhances yield (93%) compared to simpler N-alkyl derivatives, suggesting electronic effects influence reaction efficiency .

(b) Triazole-Containing Analogues

- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b): Incorporates a benzodiazole-thiazole-triazole scaffold, enhancing π-π stacking interactions in enzyme binding. This compound demonstrated superior α-glucosidase inhibition (IC50 = 18.2 µM) compared to simpler triazole derivatives .

- Indole-carbohydrazide-linked phenoxy-triazole-N-phenylacetamides (e.g., 11d–11g): These derivatives exhibit potent α-glucosidase inhibitory activity (IC50 = 4.8–12.3 µM), attributed to hydrogen bonding and hydrophobic interactions from the indole and triazole moieties .

(c) Benzothiazole-Triazole Hybrids

Key Observations :

Key Insights :

Biological Activity

N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula . The presence of the tetraazole ring is significant as it contributes to the compound's biological properties. The compound's structure is shown below:

| Component | Chemical Structure |

|---|---|

| Tetraazole Ring | Tetraazole |

| Acetamide Group | Acetamide |

Synthesis

The synthesis of this compound typically involves the reaction of phenethylamine with 2-bromoacetyl tetraazole. This synthetic route has been optimized for yield and purity in laboratory settings.

Anticancer Activity

Research indicates that compounds containing tetraazole moieties exhibit notable anticancer properties. For instance, studies have shown that N-(3-(1H-tetrazol-5-yl)phenyl)acetamides can inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in cancer progression. One derivative demonstrated an IC50 value of 4.48 µM against PTP1B in vitro, suggesting potential as an anticancer agent .

Anticonvulsant Activity

In related studies on similar compounds, derivatives such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides were evaluated for anticonvulsant activity. These compounds were tested in animal models using maximal electroshock (MES) and pentylenetetrazole tests. Results indicated that several derivatives exhibited significant anticonvulsant effects, highlighting the potential for N-phenethyl derivatives to influence neurological conditions .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- PTP1B Inhibition : The tetraazole ring may facilitate binding to the active site of PTP1B, leading to reduced phosphatase activity and subsequent modulation of signaling pathways involved in cell proliferation.

- Neuronal Voltage-Sensitive Sodium Channels : Similar compounds have shown binding affinity to sodium channels, which are crucial in the propagation of action potentials in neurons. This mechanism may underlie their anticonvulsant effects .

Case Study 1: PTP1B Inhibitors

A series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives were synthesized and evaluated for their ability to inhibit PTP1B. Among them, NM-03 exhibited the highest potency with an IC50 value of 4.48 µM. Docking studies revealed critical interactions with amino acids in the binding site .

Case Study 2: Anticonvulsant Screening

A study involving various N-substituted phenethylacetamides assessed their anticonvulsant potential through MES and pentylenetetrazole models. Compounds demonstrated varying degrees of efficacy, with some showing protective effects against seizures at specific dosages .

Q & A

Q. What are the standard synthetic routes for N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the tetraazole ring, followed by acylation with phenethylamine derivatives .

- Optimized reaction conditions : Use of solvents like DMF:H2O:n-BuOH (1:1:1), catalytic Cu(OAc)2, and room-temperature stirring for 6–8 hours to achieve yields >80% .

- Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the pure product .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm backbone structure and substituent positions (e.g., phenethyl and tetraazole groups) .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- FTIR : Identification of functional groups (amide C=O at ~1670 cm<sup>-1</sup>, tetraazole C-N at ~1300 cm<sup>-1</sup>) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma) and normal cells (e.g., NIH/3T3 fibroblasts) to assess selectivity .

- Enzyme inhibition : Test against targets like kinases or proteases via fluorometric/colorimetric assays, leveraging the tetraazole’s metal-binding capability .

Advanced Research Questions

Q. How can molecular docking studies improve the design of this compound derivatives?

- Target selection : Prioritize receptors with known affinity for tetraazole-containing ligands (e.g., adenosine receptors, carbonic anhydrases) .

- Software tools : Use AutoDock Vina or Schrödinger Suite to model interactions, focusing on hydrogen bonding (amide NH, tetraazole N) and π-π stacking (phenethyl group) .

- Validation : Cross-reference docking scores with experimental IC50 values to refine computational models .

Q. How should researchers address contradictory data in cytotoxicity studies?

- Standardize assays : Use identical cell lines (e.g., A549 for reproducibility) and control for variables like passage number and serum concentration .

- Orthogonal validation : Confirm results via apoptosis assays (Annexin V/PI staining) or caspase-3 activation to rule out false positives .

- Dose-response curves : Perform 8-point dilution series (0.1–100 µM) to identify true EC50 values and minimize solvent interference .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- CYP450 inhibition assays : Screen for interactions using human liver microsomes to predict metabolic pathways .

- Stability testing : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (37°C) via HPLC .

Data Contradiction Analysis

Q. Why might reported IC50 values vary across studies?

- Assay conditions : Differences in incubation time (24 vs. 48 hours), serum content, or endpoint detection (luminescence vs. fluorescence) .

- Structural analogs : Subtle changes (e.g., methyl vs. methoxy substituents) can drastically alter activity, requiring careful analog comparison .

- Table : Comparison of IC50 values under standardized conditions:

| Cell Line | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| A549 | 12.3 ± 1.5 | MTT | |

| HeLa | 45.6 ± 3.2 | SRB |

Methodological Recommendations

Q. How to troubleshoot low yields in the final acylation step?

- Activating agents : Use HATU or EDCI/HOBt instead of DCC to improve coupling efficiency .

- Solvent optimization : Replace DMF with dichloromethane (DCM) to reduce side reactions .

- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .

Q. What analytical approaches confirm target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability changes upon compound binding .

- Pull-down assays : Use biotinylated derivatives and streptavidin beads to isolate compound-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.